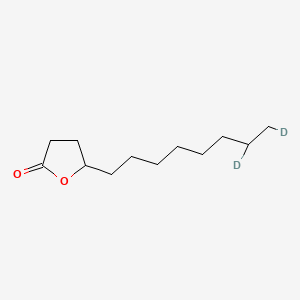
5-Octyldihydrofuran-2(3H)-one-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octyldihydrofuran-2(3H)-one-d2: is a deuterated analog of 5-Octyldihydrofuran-2(3H)-one, a compound belonging to the class of lactones. Lactones are cyclic esters that are commonly found in various natural products and synthetic compounds. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyldihydrofuran-2(3H)-one-d2 typically involves the deuteration of 5-Octyldihydrofuran-2(3H)-one. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Octyldihydrofuran-2(3H)-one-d2 can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted lactones or other derivatives.
Scientific Research Applications
Chemistry: 5-Octyldihydrofuran-2(3H)-one-d2 is used as a reference compound in NMR spectroscopy due to its deuterium labeling. It helps in the elucidation of molecular structures and dynamics.
Biology: In biological studies, the compound is used to trace metabolic pathways and study enzyme-catalyzed reactions involving lactones.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Octyldihydrofuran-2(3H)-one-d2 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can influence reaction kinetics and pathways, providing insights into the molecular mechanisms of various biochemical processes.
Comparison with Similar Compounds
5-Octyldihydrofuran-2(3H)-one: The non-deuterated analog of 5-Octyldihydrofuran-2(3H)-one-d2.
Dihydro-5-(hydroxymethyl)-2(3H)-furanone: A chiral building block used in the synthesis of natural products and biologically significant compounds.
Uniqueness: The deuterium labeling in this compound makes it unique compared to its non-deuterated analogs. This labeling provides distinct advantages in NMR spectroscopy and other analytical techniques, allowing for more precise and detailed studies of molecular structures and dynamics.
Properties
Molecular Formula |
C12H22O2 |
|---|---|
Molecular Weight |
200.31 g/mol |
IUPAC Name |
5-(7,8-dideuteriooctyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D,2D |
InChI Key |
WGPCZPLRVAWXPW-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCCCC1CCC(=O)O1 |
Canonical SMILES |
CCCCCCCCC1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





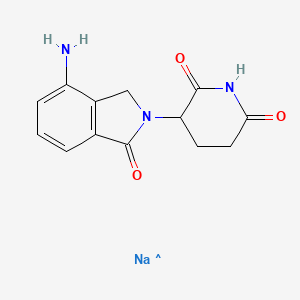

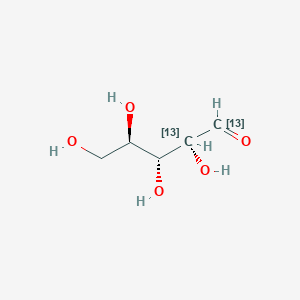
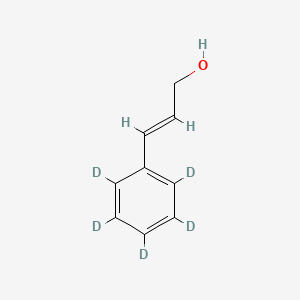
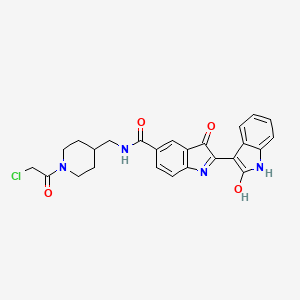

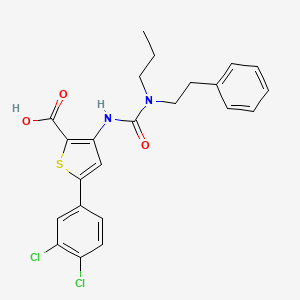
![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-[[(2R)-1-hydroxypropan-2-yl]sulfonylamino]benzamide](/img/structure/B12386693.png)
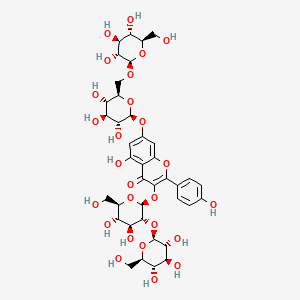
![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)

